![molecular formula C14H16O6 B14862836 3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14862836.png)
3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid, also known as (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid, is an organic compound with the molecular formula C14H16O6. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a prop-2-enoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzaldehyde with ethyl oxalyl chloride, followed by a Knoevenagel condensation with malonic acid. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the esterification and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Methoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
- 3-[4-(2-Ethoxy-2-oxoethoxy)-3-ethoxyphenyl]prop-2-enoic acid
- 3-[4-(2-Ethoxy-2-oxoethoxy)-3-hydroxyphenyl]prop-2-enoic acid
Uniqueness
3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and methoxy groups, along with the prop-2-enoic acid moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16O6 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O6/c1-3-19-14(17)9-20-11-6-4-10(5-7-13(15)16)8-12(11)18-2/h4-8H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
CILJPPPIXCDERR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


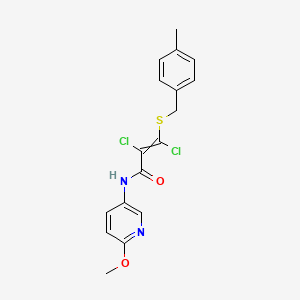
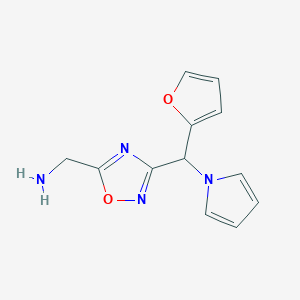

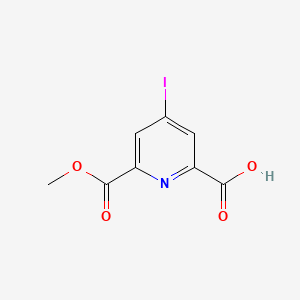
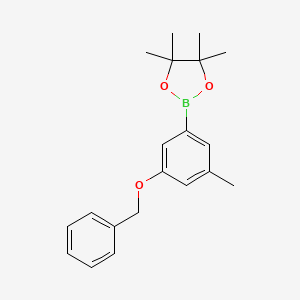
![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)
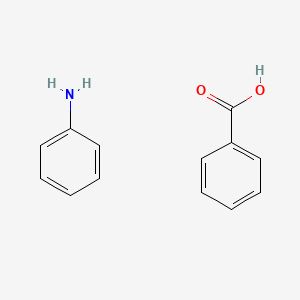
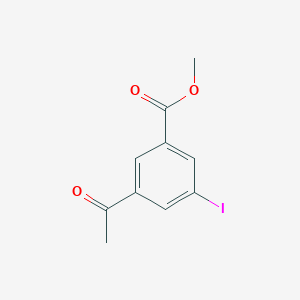
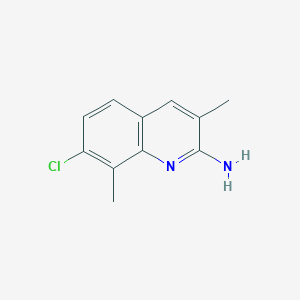
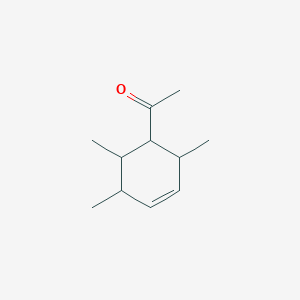
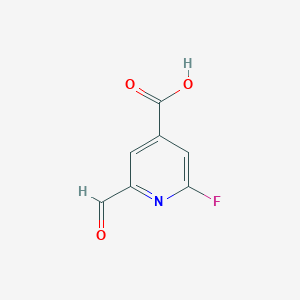


![(Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14862833.png)
